molecular formula C8H5FN2 B1596211 5-Fluoroquinoxaline CAS No. 77130-30-4

5-Fluoroquinoxaline

Cat. No.: B1596211
CAS No.: 77130-30-4
M. Wt: 148.14 g/mol
InChI Key: DSCYVCLBSVVQDH-UHFFFAOYSA-N
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Description

5-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the fluorine atom at the 5-position of the quinoxaline ring structure imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, this compound disrupts these essential processes, leading to bacterial cell death .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, this compound causes bacterial cell death, thereby helping to clear bacterial infections .

Action Environment

Fluoroquinolones, including this compound, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .

Preparation Methods

Synthetic Routes: 5-Fluoroquinoxaline can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diaminobenzene with 2-fluorobenzaldehyde in the presence of an acid catalyst. Another approach is the fluorination of quinoxaline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high yield and purity. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoxaline undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the functionalization of the compound and the synthesis of its derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which are used in the development of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

5-Fluoroquinoxaline has a wide range of applications in scientific research. It is used as a building block in the synthesis of quinoxaline-based drugs, which exhibit antibacterial, antifungal, and anticancer properties. Additionally, it is employed in the development of materials with unique electronic and optical properties, making it valuable in the field of materials science.

Comparison with Similar Compounds

5-Fluoroquinoxaline is compared with other quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox. While these compounds share similar structural features, this compound's fluorine atom imparts distinct chemical and biological properties, making it unique among its counterparts.

List of Similar Compounds

  • Olaquindox

  • Echinomycin

  • Atinoleutin

  • Levomycin

  • Carbadox

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Biological Activity

5-Fluoroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a fluorinated derivative of quinoxaline, a bicyclic compound known for its pharmacological potential. The synthesis of this compound can be achieved through various chemical methods, including:

  • Nucleophilic substitution : Utilizing fluorine-containing reagents to introduce the fluorine atom.
  • Cyclization reactions : Involving precursors that undergo cyclization to form the quinoxaline structure.

These synthetic routes highlight the compound's accessibility for further pharmacological development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, particularly through the following mechanisms:

  • Inhibition of DNA gyrase : Similar to other fluoroquinolones, it targets bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating the effectiveness of this compound against pathogens like Staphylococcus aureus and Escherichia coli. For instance, the compound demonstrated an MIC of approximately 4 µg/mL against E. coli in vitro .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. It exhibits cytotoxic effects on various cancer cell lines through:

  • Induction of apoptosis : Mechanistic studies reveal that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell cycle arrest : The compound has been observed to interfere with cell cycle progression, particularly in cancerous cells, resulting in inhibited proliferation.

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme inhibition : It binds to and inhibits key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor modulation : The compound may interact with various receptors, altering signaling pathways that are critical for disease progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls. The treatment group showed a decrease in colony-forming units (CFUs) by approximately 70% after 24 hours .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM after 48 hours.

Comparative Analysis with Other Quinoxaline Derivatives

The table below summarizes the biological activity of this compound compared to other quinoxaline derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMIC (µg/mL)IC50 (µM)
This compoundEffectiveModerate420
6-Bromo-5-fluoroquinoxalineHighHigh215
QuinoxalineModerateLow8>50

Properties

IUPAC Name

5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCYVCLBSVVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349151
Record name 5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77130-30-4
Record name 5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoroquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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